Nickel(II) oxalate hydrate

Descripción general

Descripción

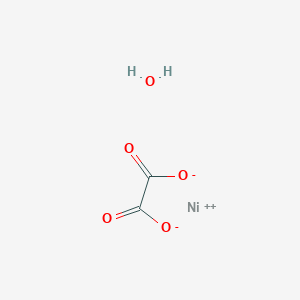

Nickel(II) oxalate hydrate is an inorganic compound with the chemical formula NiC₂O₄·xH₂O, where x represents the number of water molecules associated with the compound. It is a coordination compound consisting of nickel ions coordinated to oxalate anions and water molecules. This compound is typically found as a green crystalline solid and is known for its role in various chemical processes and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel(II) oxalate hydrate can be synthesized through a precipitation reaction involving nickel(II) nitrate and oxalic acid. The reaction is typically carried out in an aqueous solution at elevated temperatures. The general procedure involves mixing aqueous solutions of nickel(II) nitrate and oxalic acid, followed by heating the mixture to around 60°C. The resulting precipitate is then filtered, washed, and dried to obtain the crystalline this compound .

Industrial Production Methods: On an industrial scale, this compound is produced using similar precipitation methods but with optimized conditions for large-scale production. The process involves precise control of temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The precipitate is typically dried at temperatures around 80°C to remove excess water and obtain the desired hydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Nickel(II) oxalate hydrate undergoes various chemical reactions, including:

Oxidation: Nickel(II) oxalate can be oxidized to form nickel(III) compounds under specific conditions.

Reduction: It can be reduced to metallic nickel using reducing agents such as hydrogen gas.

Thermal Decomposition: Upon heating, this compound decomposes to form nickel oxide (NiO) and carbon dioxide (CO₂).

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.

Thermal Decomposition: Heating the compound in an inert atmosphere or under vacuum conditions facilitates its decomposition.

Major Products Formed:

Oxidation: Nickel(III) compounds.

Reduction: Metallic nickel.

Thermal Decomposition: Nickel oxide (NiO) and carbon dioxide (CO₂).

Aplicaciones Científicas De Investigación

Applications in Scientific Research

Nickel(II) oxalate hydrate has a wide range of applications across several scientific disciplines, including chemistry, biology, and materials science. Below are detailed insights into its applications:

Chemistry

- Precursor for Synthesis : this compound serves as a precursor for synthesizing nickel-based catalysts and other nickel compounds. Its ability to form various nickel complexes makes it valuable in the development of new materials for catalysis .

- Electrocatalysis : Recent studies have highlighted its use as an electrocatalyst for the alkaline oxygen evolution reaction (OER). Nickel-cobalt oxalate derived from this compound has shown significant catalytic activity, making it a promising candidate for renewable energy applications .

| Catalyst Type | Composition | Application | Performance |

|---|---|---|---|

| Nickel-Cobalt Oxalate | NiCoCO | Alkaline OER | High efficiency, low cost |

Biology

- Biochemical Interactions : This compound is studied for its interactions with biomolecules, including enzymes like oxalate oxidase. It can act as a substrate or inhibitor, influencing enzyme stability and activity .

- Cellular Effects : Research indicates that exposure to this compound can lead to alterations in gene expression related to oxidative stress and metal ion homeostasis. It may disrupt cellular metabolism by interfering with key metabolic enzymes, which can impact energy production .

Medicine

- Potential Therapeutics : Ongoing research explores the potential use of nickel compounds, including this compound, in medical applications such as antimicrobial agents and drug delivery systems. Its interaction with biological systems may offer pathways for therapeutic developments .

Industrial Applications

- Production of Nickel Oxide : this compound is utilized in the production of nickel oxide, which is essential in various industries such as ceramics, batteries, and catalysts .

Case Study 1: Electrocatalytic Efficiency

A study conducted on nickel-cobalt oxalate synthesized from this compound demonstrated its effectiveness as a non-precious electrocatalyst for alkaline OER. The research indicated that the catalyst exhibited superior performance compared to traditional nickel-cobalt oxide catalysts, highlighting the potential of this compound in energy applications .

Case Study 2: Biochemical Pathways

Research investigating the biochemical properties of this compound revealed its role in influencing redox processes within cells. The compound was shown to interact with various enzymes, leading to significant changes in cellular metabolism and gene expression related to oxidative stress responses .

Mecanismo De Acción

Nickel(II) oxalate hydrate can be compared with other metal oxalates, such as:

- Cobalt(II) oxalate hydrate (CoC₂O₄·xH₂O)

- Iron(II) oxalate hydrate (FeC₂O₄·xH₂O)

- Copper(II) oxalate hydrate (CuC₂O₄·xH₂O)

Uniqueness: this compound is unique due to its specific redox properties and its ability to form stable coordination complexes. Compared to other metal oxalates, it exhibits distinct thermal decomposition behavior and catalytic activity, making it valuable in various industrial and research applications .

Comparación Con Compuestos Similares

- Cobalt(II) oxalate hydrate

- Iron(II) oxalate hydrate

- Copper(II) oxalate hydrate

- Zinc(II) oxalate hydrate

- Magnesium nickel oxalate dihydrate

Actividad Biológica

Nickel(II) oxalate hydrate (NiC₂O₄·xH₂O) is an inorganic compound that has garnered attention due to its diverse biological activities and interactions with biomolecules. This article delves into the compound's biochemical properties, mechanisms of action, cellular effects, and its implications in scientific research and medicine.

Overview of this compound

This compound typically appears as a green crystalline solid and is known for its role in various chemical processes. The compound consists of nickel ions coordinated to oxalate anions and water molecules. Its biological significance stems from its interactions with enzymes and cellular components, influencing several biochemical pathways.

Target of Action: this compound primarily targets the oxygen evolution reaction (OER) in alkaline media.

Mode of Action: The compound operates through a proton decoupled electron transfer (PDET) mechanism, significantly affecting the alkaline OER pathway. This interaction leads to the formation of porous nanostructures, indicating morphological transformations during the reaction process.

Biochemical Pathways: this compound is involved in redox reactions and interacts with various enzymes such as oxalate oxidase and oxalate decarboxylase. These interactions can either act as substrates or inhibitors, influencing enzyme activity and stability.

Cellular Effects

Research indicates that exposure to this compound can lead to significant changes in cellular processes:

- Gene Expression: The compound affects genes involved in oxidative stress responses and metal ion homeostasis.

- Metabolic Disruption: It interferes with key metabolic enzymes, impacting energy production and utilization.

Cell Signaling Pathways: this compound influences various signaling pathways, leading to alterations in cellular metabolism and potential toxicity at elevated concentrations.

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound vary with dosage:

- Low Doses: At lower concentrations, it may stimulate certain biochemical pathways.

- High Doses: Conversely, high doses can induce severe oxidative stress, tissue damage, and organ failure in animal models. A threshold effect has been observed where significant biochemical changes occur only after reaching a specific dosage level.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Electrochemical Properties: A study demonstrated that nickel oxalate dihydrate nanorods exhibited high electrical conductivity when combined with reduced graphene oxide (rGO), enhancing their electrochemical properties for potential applications in lithium storage systems .

- Toxicological Assessments: Toxicity studies have indicated that prolonged exposure to nickel compounds can result in chronic oxidative stress and cellular damage. For instance, animal studies reported adverse effects such as decreased body weight gain and increased serum glucose levels following exposure to nickel chloride, which shares similar toxicity profiles with nickel oxalate compounds .

- Enzyme Interaction Studies: Investigations into the interaction between nickel compounds and enzymes have shown that nickel ions can bind to active sites, leading to inhibition or activation depending on the specific biomolecule involved. This binding can increase DNA damage due to inhibition of DNA repair enzymes .

Metabolic Pathways

This compound is implicated in several metabolic pathways related to oxalate metabolism:

- Oxidation Products: The oxidation process typically leads to the formation of nickel(III) compounds.

- Reduction Products: Reduction results in metallic nickel.

- Thermal Decomposition Products: Upon thermal decomposition, nickel oxide (NiO) and carbon dioxide (CO₂) are formed.

Propiedades

IUPAC Name |

nickel(2+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEDPLWSSQQNGQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583775 | |

| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126956-48-7 | |

| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.